Teralin
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Overview
Description
Teralin, also known as 1,2,3,4-tetrahydronaphthalene, is a hydrocarbon with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is primarily used as a hydrogen-donor solvent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Teralin is synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts, although other variations have been evaluated. The reaction conditions generally include high pressure and temperature to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of naphthalene in the presence of a nickel catalyst. The process is carried out in large reactors where naphthalene is exposed to hydrogen gas under high pressure and temperature. Over-hydrogenation of this compound can lead to the formation of decahydronaphthalene (decalin) .
Chemical Reactions Analysis
Types of Reactions: Teralin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as bromine to form tetrabromotetralin and hydrogen bromide.
Reduction: The reduction of this compound typically involves hydrogenation processes.
Substitution: Electrophilic aromatic substitution reactions can occur, especially in the presence of strong acids like sulfuric acid.
Major Products:
Oxidation: Tetrabromotetralin and hydrogen bromide.
Reduction: Decahydronaphthalene (decalin).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Teralin has a wide range of applications in scientific research:
Biology: this compound’s derivatives are studied for their potential biological activities.
Medicine: Research into this compound derivatives for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Teralin involves its role as a hydrogen-donor solvent. In coal liquefaction, this compound donates hydrogen atoms to coal, making it more soluble and easier to process. This hydrogen-donating ability is due to the moderated strength of the benzylic C-H bonds in this compound .
Comparison with Similar Compounds
Indan: Another hydrocarbon with similar applications in the fragrance industry.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene, used in similar industrial applications.
Naphthalene: The parent compound from which Teralin is derived.
Uniqueness: this compound is unique due to its partially hydrogenated structure, which allows it to act as an effective hydrogen-donor solvent. This property makes it particularly valuable in processes like coal liquefaction and as a secondary coolant in sodium-cooled fast reactors .
Properties
CAS No. |
56581-76-1 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |
InChI Key |
FFDNYMAHNWBKCH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
melting_point |
95 - 97 °C |
physical_description |
Solid |
Synonyms |
Teralin |
Origin of Product |
United States |
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